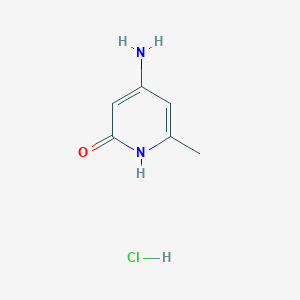

4-Amino-6-methylpyridin-2-ol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Amino-6-methylpyridin-2-ol hydrochloride is a chemical compound with the molecular formula C6H9ClN2O. It is a derivative of pyridine, characterized by the presence of an amino group at the 4th position, a methyl group at the 6th position, and a hydroxyl group at the 2nd position, combined with hydrochloride. This compound is known for its significant applications in various fields, including chemistry, biology, medicine, and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-methylpyridin-2-ol hydrochloride typically involves the reaction of 4-amino-6-methylpyridine with hydrochloric acid. The reaction conditions generally include:

Temperature: Room temperature

Solvent: Water or an organic solvent like ethanol

Reaction Time: Several hours to ensure complete reaction

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Reactors: Large-scale reactors with controlled temperature and pressure

Purification: Crystallization or recrystallization to obtain pure this compound

Quality Control: Ensuring the purity and consistency of the product through rigorous quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-6-methylpyridin-2-ol hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The amino group can be reduced to form corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as halides (Cl-, Br-) and bases like sodium hydroxide (NaOH) are used in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

4-Amino-6-methylpyridin-2-ol hydrochloride is an organic compound with diverse applications, particularly in medicinal and chemical synthesis. It consists of an amino group, a hydroxyl group, and a methyl group attached to a pyridine ring.

Scientific Research Applications

Medicinal Chemistry

- This compound serves as a building block in synthesizing pharmaceutical compounds.

- It can be used to prepare selective mineralocorticoid receptor (MR) antagonist finerenone, useful for lowering the risk of severe kidney and heart problems.

- The compound has been used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives, which have demonstrated anti-fibrotic activities.

- It can be used for the modification and production of drug molecules.

- It has been studied for its potential as a building block in the synthesis of pharmaceutical compounds, with research indicating that derivatives of this compound may possess inhibitory effects on certain enzymes, including human carbonic anhydrase isoenzymes, which are relevant in medicinal chemistry for treating various diseases.

Chemical Synthesis

- This compound is used as a material in organic synthesis.

- 4-Amino-2-methylpyridine is used to prepare 2-methyl-pyridin-4-ol; nitrate at 20°C.

- It has been shown that Burkholderia sp. MAK1 can transform various pyridin-2-ols . Pyridin-2-ols substituted at positions 4 and/or 6 were also used as substrates in a study .

Anti-fibrotic activities

- A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized from 4-Amino-6-methylpyridin-2-ol. Their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6).

- Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively.

Production of Finerenone

- 4-Amino-5-methylpyridone is prepared by reacting chloro-methyl-amino-pyridine with KOH in methanol in an autoclave at an elevated temperature .

- 4-Amino-5-methylpyridone is a key intermediate for the manufacture of Finerenone, which acts as a non-steroidal antagonist of the mineral corticoid receptor and can be used as an agent for the prophylaxis and / or treatment of cardiovascular and renal diseases such as heart failure and diabetic nephropathy .

Wirkmechanismus

The mechanism of action of 4-Amino-6-methylpyridin-2-ol hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling and metabolism.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Amino-2-methylpyridine

- 2-Amino-4-methylpyridine

- 4-Amino-5-methyl-2-hydroxypyridine

Comparison

4-Amino-6-methylpyridin-2-ol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biologische Aktivität

4-Amino-6-methylpyridin-2-ol hydrochloride is a pyridine derivative with significant biological activity, primarily recognized for its role as a mineralocorticoid receptor antagonist. This compound has garnered attention in medicinal chemistry due to its potential applications in treating cardiovascular and renal diseases.

- Molecular Formula : C6H9ClN2O

- Molecular Weight : 160.60 g/mol

- Solubility : Enhanced due to its hydrochloride salt form, making it suitable for various biological applications.

The compound features an amino group at the 4-position and a hydroxyl group at the 6-position on the pyridine ring, contributing to its reactivity and biological properties.

Research indicates that this compound functions primarily through its interaction with mineralocorticoid receptors. This interaction is crucial for regulating physiological processes such as fluid balance and blood pressure. The compound's alkaline properties allow it to participate in nucleophilic substitution reactions, which are fundamental in organic synthesis and drug development.

Biological Activities

-

Mineralocorticoid Receptor Antagonism :

- The compound has been studied for its ability to antagonize mineralocorticoid receptors, which may help manage conditions related to heart and kidney function.

-

Anti-fibrotic Properties :

- It has been utilized as a precursor in the synthesis of novel derivatives that exhibit anti-fibrotic activities. In particular, a series of 2-(pyridin-2-yl) pyrimidine derivatives derived from this compound showed promising results against hepatic stellate cells (HSC-T6), outperforming established anti-fibrotic agents like Pirfenidone.

-

Inhibition of Enzymes :

- Studies have indicated that derivatives of this compound may inhibit certain enzymes, including human carbonic anhydrase isoenzymes, which are relevant for treating various diseases.

Table 1: Biological Activities of this compound Derivatives

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

Eigenschaften

IUPAC Name |

4-amino-6-methyl-1H-pyridin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O.ClH/c1-4-2-5(7)3-6(9)8-4;/h2-3H,1H3,(H3,7,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSQHYYPLCRXEOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.